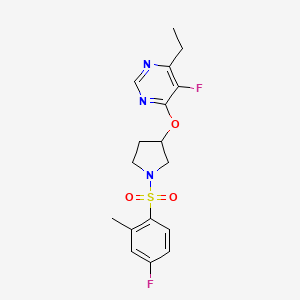

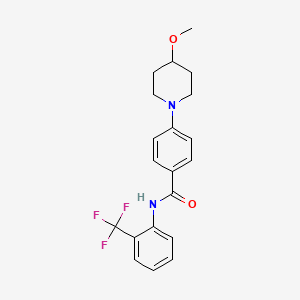

4-Ethyl-5-fluoro-6-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

カタログ番号 B2869829

CAS番号:

2034575-06-7

分子量: 383.41

InChIキー: ITGHMBHEWPQJLL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in the field of medicine and drug synthesis .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyrimidines are known to undergo reactions like alkylation, halogenation, and oxidation .科学的研究の応用

Synthesis and Antibacterial Activity

- Ionic Liquid-Promoted Synthesis of Chromone-Pyrimidine Derivatives : A study detailed the synthesis of novel chromone-pyrimidine coupled derivatives, including compounds bearing a fluoro group on the chromone ring and various groups on the pyrimidine ring. These compounds demonstrated significant in vitro antifungal and antibacterial activity. The study also included enzyme assay studies and molecular docking to predict the mode of action of these synthesized compounds (Tiwari et al., 2018).

Structural Analysis and Crystallography

- R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : Another research focused on the crystal structures of pyrimethamine and 2-amino-4,6-dimethylpyrimidine derivatives. These structures exhibited hydrogen-bonded bimolecular ring motifs, providing insights into the interaction of pyrimidine rings with sulfonate groups (Balasubramani et al., 2007).

Synthesis and Antitumor Activity

- Synthesis of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety : Research aimed at synthesizing new heterocyclic compounds, including pyrimidine derivatives, for potential use as antibacterial agents. These synthesized compounds showed high antibacterial activities in tests (Azab et al., 2013).

- Synthesis of 6-Substituted Pyrrolo[2,3-d]pyrimidines as Antifolates : A study described the design and synthesis of a series of pyrrolo[2,3-d]pyrimidines targeting both thymidylate and purine nucleotide biosynthesis. These compounds exhibited antiproliferative potencies against various tumor cell lines (Liu et al., 2015).

Novel Synthesis Techniques and Applications

- New Fluoro Intermediates for Herbicidal Sulfonylureas : A study focused on synthesizing new pyrimidine intermediates for herbicidal applications. It highlighted the synthesis process involving fluorination and substitution reactions to create specific sulfonylurea derivatives (Hamprecht et al., 1999).

- Synthesis of Amino-5-Arylsulfonylpyrimidines : This research involved preparing various 4-amino-5-arylsulfonylpyrimidines through specific reactions. It explored the synthesis process and potential applications of these compounds (Santilli et al., 1971).

Optical and Electronic Properties

- Structural Parameters and Optical Exploration of Thiopyrimidine Derivatives : A study conducted a comparative analysis of thiopyrimidine derivatives, focusing on their structural parameters and nonlinear optical properties. The research combined experimental and theoretical approaches to understand these compounds' electronic and optical behaviors (Hussain et al., 2020).

特性

IUPAC Name |

4-ethyl-5-fluoro-6-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O3S/c1-3-14-16(19)17(21-10-20-14)25-13-6-7-22(9-13)26(23,24)15-5-4-12(18)8-11(15)2/h4-5,8,10,13H,3,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGHMBHEWPQJLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=C(C=C(C=C3)F)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2869746.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(pyridin-3-yl)acetamide](/img/structure/B2869754.png)

![(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2869755.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2869760.png)

![Spiro[2.4]heptane-6-carbaldehyde](/img/structure/B2869762.png)

![2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2869766.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2869767.png)